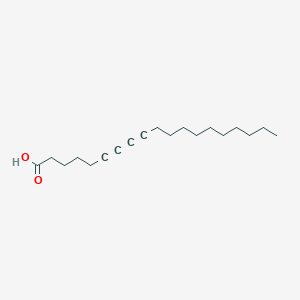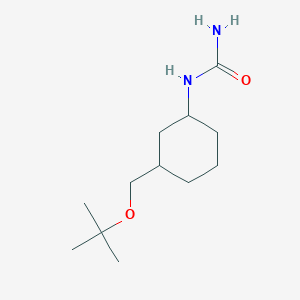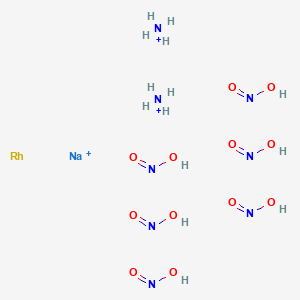
Nonadeca-6,8-diynoic acid
Übersicht
Beschreibung
Nonadeca-6,8-diynoic acid is a unique organic compound with the molecular formula C19H30O2. It is characterized by the presence of two triple bonds at the 6th and 8th positions of the nonadecane chain. This compound is part of the diacetylenic fatty acids family, known for their conjugated triple bonds which impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonadeca-6,8-diynoic acid can be synthesized through various methods. One common approach involves the oxidative coupling of terminal alkynes. For instance, the reaction between 1-decyne and 1-octyne in the presence of a palladium catalyst can yield 6,8-nonadecadiynoic acid. The reaction typically requires a base such as potassium carbonate and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of 6,8-nonadecadiynoic acid often involves the use of large-scale oxidative coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Nonadeca-6,8-diynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bonds in 6,8-nonadecadiynoic acid can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Hydrogenation of the triple bonds can yield saturated or partially saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is commonly used for hydrogenation.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) can facilitate esterification or amidation.
Major Products Formed:
Oxidation: Formation of diketones or hydroxylated derivatives.
Reduction: Formation of nonadecane or partially hydrogenated derivatives.
Substitution: Formation of esters or amides depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Nonadeca-6,8-diynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its unique structure makes it a valuable probe for studying lipid interactions and membrane dynamics.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent due to its ability to modulate biological pathways.
Industry: It is used in the production of specialty polymers and materials with unique optical and electronic properties
Wirkmechanismus
The mechanism of action of 6,8-nonadecadiynoic acid is primarily related to its ability to interact with biological membranes and proteins. The conjugated triple bonds allow it to insert into lipid bilayers, altering membrane fluidity and function. Additionally, it can interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 10,12-Octadecadiynoic acid
- 8,10-Henicosadiynoic acid
- 7-Nonadecenoic acid
- 12-Nonadecenoic acid
Comparison: Nonadeca-6,8-diynoic acid is unique due to the specific positioning of its triple bonds, which imparts distinct chemical reactivity and physical properties. Compared to other diacetylenic acids, it has a longer carbon chain, which can influence its solubility and interaction with biological membranes. Its unique structure makes it particularly useful in applications requiring specific molecular interactions and properties .
Eigenschaften
IUPAC Name |
nonadeca-6,8-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-10,15-18H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCGDIJOEZNVHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#CC#CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90639868 | |
| Record name | Nonadeca-6,8-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174063-97-9 | |
| Record name | 6,8-Nonadecadiynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174063-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonadeca-6,8-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1630201.png)




![7-(2,6-Dichlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1630209.png)
![1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1630210.png)




![2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630221.png)


